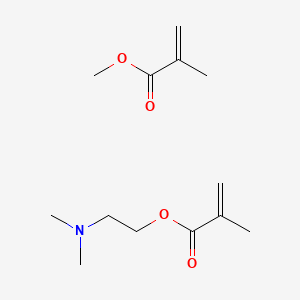
2-(Dimethylamino)ethyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)ethyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate is a synthetic polymer widely used in various industrial and scientific applications. This compound is known for its unique properties, including its ability to form stable films and its compatibility with a wide range of other materials. It is commonly used in coatings, adhesives, and as a component in various biomedical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate typically involves free radical polymerization. The monomers, 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester and methyl 2-methyl-2-propenoate, are polymerized in the presence of a free radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The polymerization can be conducted in bulk, solution, or emulsion, depending on the desired properties of the final product .
Industrial Production Methods
In industrial settings, the polymerization process is often scaled up using continuous or batch reactors. The reaction conditions, such as temperature, pressure, and monomer concentrations, are carefully controlled to ensure consistent product quality. The resulting polymer is then purified and processed into various forms, such as films, powders, or solutions, depending on its intended application .
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)ethyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate undergoes several types of chemical reactions, including:
Addition Reactions: The polymer can participate in addition reactions with various nucleophiles and electrophiles.
Hydrolysis: The ester groups in the polymer can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acids and alcohols.
Cross-linking: The polymer can be cross-linked with other polymers or small molecules to form networks with enhanced mechanical properties.
Common Reagents and Conditions
Hydrolysis: Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH). The reaction is typically carried out at elevated temperatures to accelerate the hydrolysis process.
Cross-linking: Cross-linking agents such as divinylbenzene or ethylene glycol dimethacrylate are used.
Major Products Formed
Hydrolysis Products: Carboxylic acids and alcohols.
Cross-linked Polymers: Networks with enhanced mechanical and thermal properties.
Scientific Research Applications
2-(Dimethylamino)ethyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate has a wide range of scientific research applications, including:
Biomedical Applications: Used in drug delivery systems, tissue engineering, and as a component in hydrogels due to its biocompatibility and ability to form stable films.
Coatings and Adhesives: Utilized in the formulation of coatings and adhesives for its excellent film-forming properties and adhesion to various substrates.
Environmental Applications: Employed in water treatment processes as a flocculant and in the removal of heavy metals from wastewater.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)ethyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate involves its ability to interact with various molecular targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The polymer can form stable complexes with other molecules, enhancing its functionality in various applications. For example, in drug delivery systems, the polymer can encapsulate drugs and release them in a controlled manner .
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester: A monomer used in the synthesis of the polymer.
Methyl 2-methyl-2-propenoate: Another monomer used in the polymerization process.
Polyquaternium-8: A similar polymer with quaternary ammonium groups, used in personal care products.
Uniqueness
2-(Dimethylamino)ethyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate is unique due to its combination of biocompatibility, film-forming properties, and versatility in various applications. Its ability to undergo multiple types of chemical reactions and form stable complexes with other molecules makes it a valuable material in both industrial and scientific research.
Properties
CAS No. |
26222-42-4 |
|---|---|
Molecular Formula |
C13H23NO4 |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H15NO2.C5H8O2/c1-7(2)8(10)11-6-5-9(3)4;1-4(2)5(6)7-3/h1,5-6H2,2-4H3;1H2,2-3H3 |
InChI Key |
LIMHZMBWISMZJA-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OC.CC(=C)C(=O)OCCN(C)C |
Canonical SMILES |
CC(=C)C(=O)OC.CC(=C)C(=O)OCCN(C)C |
Synonyms |
dimethylaminoethyl methacrylate-methylmethacrylate copolymer DMAEMA-MMA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-N-[[(4-nitrobenzoyl)amino]carbamothioyl]butanamide](/img/structure/B1228574.png)
![N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B1228575.png)
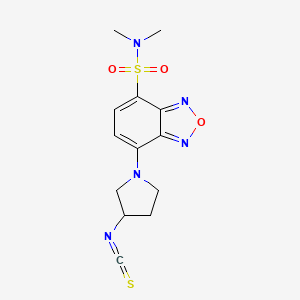
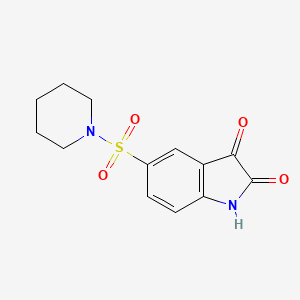
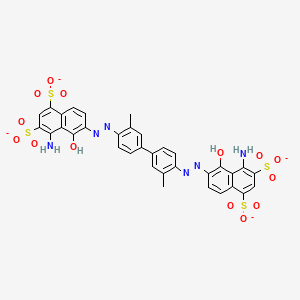
![3-(2-methylphenyl)-2-(2-thiazolyl)-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B1228579.png)
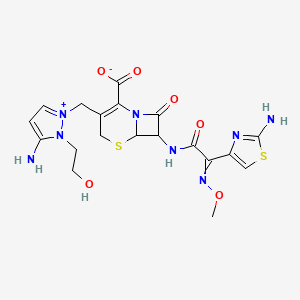
![4-[7-(2-Methoxyethyl)-2,6-dioxo-3-(phenylmethyl)-8-purinyl]benzonitrile](/img/structure/B1228581.png)
![4-[2-[2-(4-Fluorophenyl)imidazo[1,2-a]benzimidazol-4-yl]ethyl]morpholine](/img/structure/B1228583.png)
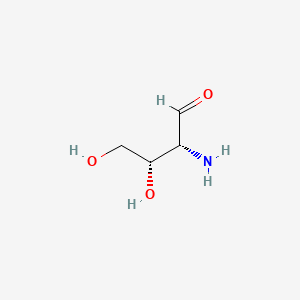
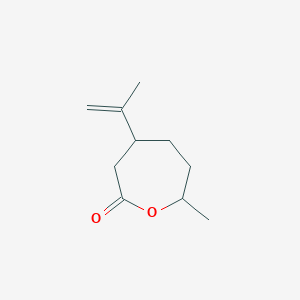
![N-(4-ETHOXYPHENYL)-2-{5-OXO-1-PHENYL-3-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDE](/img/structure/B1228594.png)

![3-(2,4-dimethoxyphenyl)-1-[(1-ethyl-2-pyrrolidinyl)methyl]-1-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]thiourea](/img/structure/B1228598.png)
